molecular formula C16H21BrN2O3 B2496414 4-(2-ブロモベンゾイル)ピペラジン-1-カルボン酸tert-ブチル CAS No. 444581-45-7

4-(2-ブロモベンゾイル)ピペラジン-1-カルボン酸tert-ブチル

カタログ番号: B2496414
CAS番号: 444581-45-7
分子量: 369.259
InChIキー: OUDSDAHITOMEOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H21BrN2O3 and a molecular weight of 369.26 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry and drug development.

科学的研究の応用

Synthesis Techniques

The synthesis of Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with various acylating agents. The following general synthetic route is often employed:

  • Starting Materials : Tert-butyl piperazine-1-carboxylate and 2-bromobenzoyl chloride.
  • Solvent : Commonly used solvents include tetrahydrofuran (THF) or dichloromethane.
  • Reagents : Base catalysts such as triethylamine or pyridine are frequently utilized.

The reaction proceeds under reflux conditions, leading to the formation of the desired compound with yields varying from 60% to 90% depending on the specific conditions employed .

Antimicrobial Properties

Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of critical metabolic pathways .

Antiparasitic Activity

Research has demonstrated that this compound possesses antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have reported an effective concentration (EC50) of less than 0.03 μM, indicating high potency. The compound's mechanism may involve the formation of reactive metabolites that bind to essential macromolecules within the parasite, leading to cell death.

Potential Therapeutic Uses

Due to its biological activities, Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate is being explored for various therapeutic applications:

  • Antibiotic Development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Antiparasitic Drugs : Given its potent activity against Trypanosoma brucei, it may contribute to developing new treatments for parasitic infections.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in drug development:

  • A study published in Medicinal Chemistry focused on synthesizing various analogs of piperazine derivatives, including Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate. The research aimed at improving solubility and biological activity against resistant strains of bacteria and parasites .
  • Another significant finding was presented in a pharmacological study that evaluated the compound's interaction with bacterial efflux pumps, suggesting that it may enhance the efficacy of existing antibiotics by inhibiting resistance mechanisms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production methods for tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed:

    Substitution: Formation of substituted piperazine derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

類似化合物との比較

Uniqueness: Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives . This uniqueness makes it a valuable compound in drug discovery and development.

生物活性

Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₅H₁₉BrN₂O₂
  • CAS Number : 16414221

The structure features a piperazine ring substituted with a tert-butyl group and a 2-bromobenzoyl moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate has been evaluated for its activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). In a study focused on novel chemical entities for tuberculosis treatment, compounds similar to tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate demonstrated inhibition of M. tuberculosis growth with varying degrees of selectivity and cytotoxicity (Table 1) .

CompoundMIC (µM)IC20 (µM)Selectivity Index
Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylateTBDTBDTBD
Compound A6.3>80High
Compound B7.665Moderate

Neuroprotective Effects

In addition to antimicrobial properties, this compound has been investigated for neuroprotective effects. Studies have shown that similar piperazine derivatives can inhibit amyloid-beta aggregation, which is critical in Alzheimer’s disease pathology. The ability to prevent neurodegeneration through modulation of inflammatory pathways has been highlighted .

The biological activity of tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative processes.
  • Antimicrobial Action : The structural features allow for interaction with bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

  • Study on Tuberculosis : A screening of various piperazine derivatives revealed that certain compounds exhibited potent activity against M. tuberculosis with low cytotoxicity towards mammalian cells. The selectivity index was noted as a crucial factor in determining the viability of these compounds as therapeutic agents .
  • Neuroprotection Against Amyloid Toxicity : In vitro studies demonstrated that related compounds could protect astrocytes from amyloid-beta-induced toxicity by reducing pro-inflammatory cytokine levels, suggesting potential applications in treating Alzheimer’s disease .

特性

IUPAC Name

tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDSDAHITOMEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

HOBt (4 g, 29.6 mmol) and DIEA (8.7 g, 67.7 mmol) were added to a stirred solution of 2-bromo benzoic acid (5.6 g, 28.3 mmol) in DMF (50 mL). The reaction mixture was cooled to 10° C. and EDCI.HCl (7.76 g, 40.48 mmol) followed by piperazine-1-carboxylic acid tert-butyl ester (5 g, 26.9 mmol) were added. Then reaction mixture was stirred at the room temperature overnight. Water was added and the product was extracted with ethyl acetate. The ethyl acetate was washed with brine solution, dried over Na2SO4, and removed under reduced pressure to afford 9 g (90%) of 4-(2-bromo-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester. 1H NMR: (DMSO-d6): δ 7.58 (d, 1H), 7.38 (t, 1H), 7.29 (d, 1H), 7.24 (d, 1H), 3.85 (m, 1H), 3.7 (m, 1H), 3.55 (t, 2H), 3.5 (m, 1H), 3.3 (m, 3H), 3.15 (m, 1H), 1.45 (s, 9H).
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。